Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate
Descripción
Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate (CAS 81448-48-8) is a fused bicyclic heterocyclic compound with a molecular formula of C₁₂H₁₄N₂O₂ and a molecular weight of 218.25 g/mol. It is characterized by methyl groups at the 2- and 7-positions of the imidazo[1,2-a]pyridine scaffold and an ethyl ester at the 3-position. This compound is a key intermediate in medicinal chemistry, particularly in synthesizing antimycobacterial and antitubercular agents . Its synthesis typically involves condensation of 2-amino-γ-picoline with ethyl 2-chloroacetoacetate, followed by hydrolysis and derivatization .
Propiedades
IUPAC Name |
ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-4-16-12(15)11-9(3)13-10-7-8(2)5-6-14(10)11/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNUHMHESISBRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC(=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350546 | |
| Record name | ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81448-48-8 | |
| Record name | ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
The synthesis of ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate typically involves the reaction of 2-amino-γ-picoline with ethyl 2-chloroacetoacetate in the presence of a base . The reaction proceeds through a condensation mechanism, forming the imidazo[1,2-a]pyridine ring system. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Análisis De Reacciones Químicas
Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Synthesis of Ethyl 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylate
The synthesis of this compound typically involves the reaction of 2-amino-4-picoline with ethyl 2-chloroacetoacetate. This reaction yields the desired heterocyclic scaffold with good efficiency (up to 78% yield) . Subsequent hydrolysis and coupling reactions further modify the compound to enhance its biological properties.
Antituberculosis Activity
This compound has been evaluated for its antituberculosis (anti-TB) properties. Research indicates that derivatives of this compound exhibit potent activity against Mycobacterium tuberculosis strains, including drug-resistant variants. For example, a study reported minimum inhibitory concentration (MIC) values of ≤1 μM for several derivatives against various TB strains .
Table 1: Antituberculosis Activity of this compound Derivatives
| Compound | MIC (μM) | Activity Against |
|---|---|---|
| Ethyl 2,7-dimethyl... | ≤1 | Multi-drug resistant TB |
| Derivative A | ≤0.5 | Non-replicating TB |
| Derivative B | ≤0.8 | Replicating TB |
Other Biological Activities
In addition to anti-TB properties, the compound has shown promise as an antimicrobial agent against a range of pathogens. Studies have indicated activities against bacteria and fungi, highlighting its potential as a broad-spectrum antimicrobial .
Case Study 1: Antituberculosis Screening
A collaborative study involving Dow AgroScience screened various imidazo[1,2-a]pyridine derivatives for their ability to inhibit Mtb. The screening identified this compound as a candidate for further optimization due to its unique scaffold and moderate activity against H37Rv-TB .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
Researchers conducted a structure-activity relationship analysis to optimize the efficacy of this compound derivatives. By modifying substituents on the imidazole ring and evaluating their biological activity, they identified key structural features that enhance anti-TB potency .
Mecanismo De Acción
The mechanism of action of ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it targets the QcrB subunit of the menaquinol cytochrome c oxidoreductase (bc1 complex), which is crucial for mycobacterial energy metabolism . This interaction disrupts the electron transport chain, leading to the inhibition of bacterial growth and survival .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Positional Isomers: Methyl Substitution Patterns
Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate (CAS 81438-51-9)
- Structure : Methyl groups at 2- and 6-positions.
- Properties: Melting Point: Not reported; commercial purity 99.96% . Applications: Used in structure-activity relationship (SAR) studies for antitumor agents .
Ethyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate (CAS 21801-79-6)
Heterocycle Variations: Pyridine vs. Pyrimidine
Benzyl 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxylate (Compound 13)
Ester Group Modifications
Benzyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate
Comparative Data Tables
Table 1: Physical and Chemical Properties
Actividad Biológica
Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology, primarily due to its biological activities against various pathogens, particularly Mycobacterium tuberculosis (Mtb). This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its imidazo[1,2-a]pyridine core structure, which is known for its diverse biological activities. The compound can be synthesized through various methods, including the reaction of 2-amino-4-picoline with ethyl 2-chloroacetoacetate, yielding a high percentage of the desired product .
The biological activity of this compound primarily involves its interaction with specific molecular targets within the mycobacterial cell. Notably, it targets the QcrB subunit of the menaquinol cytochrome c oxidoreductase (bc1 complex), which plays a crucial role in mycobacterial energy metabolism. This interaction disrupts the electron transport chain in Mtb, leading to impaired energy production and ultimately bacterial death .
In Vitro Studies
Several studies have demonstrated the potent antituberculosis activity of this compound. In vitro evaluations showed that this compound exhibits significant activity against both replicating and non-replicating strains of Mtb. The minimum inhibitory concentration (MIC) values for various derivatives in this class were found to be as low as 1 μM against drug-resistant strains .
Table 1: Antituberculosis Activity of this compound Derivatives
| Compound | MIC (μM) | Activity Type |
|---|---|---|
| This compound | ≤1 | Against drug-resistant Mtb |
| Compound 5b | 12.5 | Active against H37Rv strain |
| Compound 5d | 12.5 | Active against H37Rv strain |
| Compound 5e | 12.5 | Active against H37Rv strain |
Case Studies
In a notable study published in Nature, researchers evaluated a series of imidazo[1,2-a]pyridine derivatives for their antituberculosis properties. This compound was highlighted for its selectivity and effectiveness against multi-drug resistant strains of Mtb. The study indicated that this compound could serve as a lead structure for developing new anti-TB agents .
Another investigation focused on the transcriptional profiling of Mtb treated with this compound. The results suggested that it influences gene expression related to stress responses and metabolic pathways in Mtb, providing insights into its mode of action and potential resistance mechanisms .
Broader Biological Activities
Beyond its antituberculosis properties, this compound has been explored for other biological activities:
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for introducing functional groups at the C-3 position of Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate while maintaining purity?
- Methodological Answer : The Friedel-Crafts acylation method is optimal for functionalizing the C-3 position. Use a Lewis acid catalyst (e.g., AlCl₃) in a homogeneous reaction setup to avoid side products. Key parameters include:
- Catalyst loading : Adjust to balance reactivity and purity.
- Solvent selection : Acetonitrile (CH₃CN) is preferred for solubility and reaction efficiency.
- Temperature control : Room temperature or mild heating (e.g., 40–60°C) minimizes decomposition.
This approach ensures high yields (>80%) and avoids heterogeneous mixtures, which complicate purification .
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : A multi-technique approach is critical:
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., methyl and ethyl groups).
- IR spectroscopy : Key peaks include ester C=O (~1700 cm⁻¹) and aromatic C-H stretching (~3100 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₁H₁₃N₂O₂ requires [M+H]⁺ = 205.0972).
- Melting point analysis : Compare with literature values (e.g., analogs exhibit mp 170–175°C) .
Advanced Research Questions
Q. What methodological considerations are critical when designing conjugates of this compound for antitubercular applications?
- Methodological Answer : To enhance antimycobacterial activity:
Hydrolysis of the ethyl ester : Use LiOH in ethanol to generate the carboxylic acid intermediate.
Conjugation with cinnamamide derivatives : Employ bis(2-oxo-3-oxazolidinyl)phosphonic chloride (BOP-Cl) and NEt₃ for amide bond formation.
Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates pure conjugates.
Monitor reaction progress via TLC and optimize yields (reported: 59–75% for similar steps) .
Q. How can computational chemistry be integrated to predict the bioactivity of this compound derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity.
- Molecular docking : Simulate binding to bacterial targets (e.g., Klebsiella pneumoniae enzymes) to prioritize derivatives for synthesis.
- In vitro validation : Compare computational predictions with MIC (Minimum Inhibitory Concentration) assays .
Q. What experimental approaches resolve contradictions in biological activity data among structurally similar imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- Comparative SAR studies : Systematically vary substituents (e.g., methyl vs. phenyl groups) and assess anti-TB or antitumor activity.
- Statistical analysis : Use ANOVA or regression models to identify structural determinants of activity.
- Crystallography : Resolve 3D structures of target-bound derivatives to explain binding affinity discrepancies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
